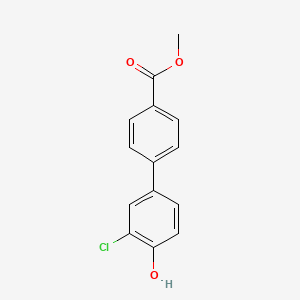

2-Chloro-4-(4-methoxycarbonylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-chloro-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDHAEBKDLTMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686040 | |

| Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-32-4 | |

| Record name | Methyl 3'-chloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Chloro 4 4 Methoxycarbonylphenyl Phenol

Retrosynthetic Analysis of the 2-Chloro-4-(4-methoxycarbonylphenyl)phenol Framework

A retrosynthetic approach to this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process helps to identify key bond formations and the most logical sequence of reactions.

Disconnection Approaches for Phenolic, Chlorinated, and Aryl-Ester Moieties

The primary disconnection points in the retrosynthetic analysis of this compound are the C-C bond of the biphenyl (B1667301) linkage, the C-Cl bond, and the C-O bond of the phenol (B47542). The ester group can also be considered a point for disconnection or functional group interconversion.

A logical retrosynthetic strategy would involve disconnecting the biphenyl bond first, leading to two separate aromatic precursors. One precursor would be a substituted phenol, and the other a substituted benzene (B151609) derivative. For instance, a plausible disconnection is between the chlorinated phenol ring and the methoxycarbonyl-substituted phenyl ring. This suggests a cross-coupling reaction as a key synthetic step.

Further disconnection of the phenolic precursor, 2-chloro-4-bromophenol, would lead back to 4-bromophenol (B116583), which can be selectively chlorinated. Similarly, the aryl-ester moiety can be disconnected to methyl 4-bromobenzoate (B14158574) and a boronic acid or ester, which are common starting materials for cross-coupling reactions.

Identification of Key Synthetic Precursors and Building Blocks

Based on the retrosynthetic analysis, the following key precursors and building blocks can be identified:

From the phenolic ring:

4-Bromophenol or 4-iodophenol: These can be halogenated at the 2-position to introduce the chloro group.

2-Chloro-4-aminophenol: This can be synthesized from p-nitrophenol through chlorination and subsequent reduction. google.com The amino group can then be converted to a halide or other group suitable for cross-coupling.

3-Acetamidophenol: This can be a precursor for introducing functional groups at specific positions. orgsyn.org

From the aryl-ester ring:

Methyl 4-boronobenzoate or its corresponding boronic ester: These are ideal coupling partners in Suzuki-Miyaura reactions.

4-(Methoxycarbonyl)phenylboronic acid: A readily available reagent for forming the biphenyl linkage.

Alternative Precursors:

Phenol and methyl benzoate (B1203000) derivatives can be considered for direct arylation methods, although controlling regioselectivity can be challenging.

Targeted Synthesis of the Biphenyl Core Structure

The formation of the C-C bond between the two aryl rings is a critical step in the synthesis of this compound. Cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Cross-Coupling Reactions for Diarylation (e.g., Suzuki-Miyaura, Heck, Negishi)

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. libretexts.orgnih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov

For the synthesis of this compound, a typical Suzuki-Miyaura reaction would involve coupling a chlorinated phenolic precursor with a methoxycarbonyl-substituted arylboronic acid. A general scheme for this reaction is presented below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 2-Chloro-4-iodophenol | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.org The mild conditions of the Suzuki-Miyaura reaction are compatible with a wide range of functional groups, making it suitable for this synthesis. nih.gov

While less common for this specific transformation, other cross-coupling reactions like the Heck or Negishi reactions could also be employed, though they may require different precursors and reaction conditions.

Electrophilic Aromatic Substitution Strategies for Phenyl-Phenol Linkage

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. libretexts.org The hydroxyl group of a phenol is a strong activating and ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. wku.edurefinerlink.com

While direct EAS to form the biphenyl linkage is less controlled than cross-coupling methods, it can be a viable strategy under specific conditions. For instance, a Friedel-Crafts type reaction could be envisioned, but the presence of the deactivating methoxycarbonyl group on the incoming electrophile would make the reaction challenging.

A more plausible approach using EAS would be to first synthesize the biphenyl core and then introduce the chloro and hydroxyl groups. However, controlling the regioselectivity of these additions on an already substituted biphenyl system can be complex.

Selective Chlorination and Functional Group Interconversion at the Phenol Moiety

The introduction of the chlorine atom at the specific ortho position to the hydroxyl group requires careful consideration of directing effects and reaction conditions.

Direct chlorination of 4-(4-methoxycarbonylphenyl)phenol would likely lead to a mixture of ortho-chlorinated products due to the activating and directing effect of the hydroxyl group. To achieve selectivity, a directing group strategy might be necessary.

A more reliable method is to start with a pre-functionalized phenol. For example, the chlorination of 4-nitrophenol (B140041) can yield 2-chloro-4-nitrophenol (B164951). google.com The nitro group can then be reduced to an amino group and subsequently converted to the desired hydroxyl group via a diazotization reaction followed by hydrolysis.

Functional group interconversions are essential for manipulating the reactivity and directing effects of substituents. ub.edusolubilityofthings.com For instance, an acetyl group can be used to protect the hydroxyl or amino group on the phenol ring, directing subsequent reactions and then being removed later in the synthetic sequence. libretexts.org

Table 2: Potential Synthetic Route via Functional Group Interconversion

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Product |

| p-Nitrophenol | Cl₂ | 2-Chloro-4-nitrophenol | 1. Fe, HCl 2. NaNO₂, H₂SO₄, H₂O | 2-Chloro-4-hydroxydiazonium salt |

| 2-Chloro-4-hydroxydiazonium salt | Cu₂O, H₂O | 2-Chloro-4-phenol | 4-(Methoxycarbonyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | This compound |

Regioselective Chlorination Methodologies

The introduction of a chlorine atom at the C-2 position of a 4-substituted phenol ring is a critical step in the synthesis of the target molecule. Achieving high regioselectivity is paramount to avoid the formation of undesired isomers. Direct chlorination of 4-(4-methoxycarbonylphenyl)phenol would likely lead to a mixture of products due to the activating nature of the hydroxyl group. Therefore, a more controlled, regioselective approach is necessary.

One effective strategy involves the use of a directing group to guide the chlorination to the desired ortho position. The hydroxyl group itself can act as a directing group. The challenge lies in controlling the degree of chlorination, as the phenol ring is highly activated.

Recent advancements in C-H bond activation offer powerful tools for regioselective chlorination. nih.gov These methods often employ a directing group to position a transition metal catalyst in close proximity to the target C-H bond. For phenolic substrates, the hydroxyl group can serve as an endogenous directing group. Catalytic systems based on palladium have been shown to be effective for the regioselective chlorination of arenes. chemrxiv.orgorganic-chemistry.org

Another approach involves the use of specific chlorinating agents that exhibit high ortho-selectivity. For instance, sulfuryl chloride (SO₂Cl₂) in a non-polar solvent can favor ortho-chlorination of phenols. The reaction conditions, including temperature and solvent, play a crucial role in maximizing the yield of the desired 2-chloro isomer.

A plausible synthetic sequence could start from 4-hydroxybiphenyl, which can be synthesized via Suzuki-Miyaura coupling. The subsequent chlorination would then need to be highly regioselective for the position ortho to the hydroxyl group.

Table 1: Comparison of Regioselective Chlorination Methods

| Method | Chlorinating Agent | Catalyst/Directing Group | Advantages | Disadvantages |

|---|---|---|---|---|

| Directed ortho-Chlorination | N-Chlorosuccinimide (NCS) | Removable directing group | High regioselectivity | Requires additional steps for installing and removing the directing group |

| C-H Activation | Various (e.g., CuCl₂) | Transition metal (e.g., Pd, Cu) with substrate's -OH as directing group | Atom-economical, direct functionalization | May require specific and expensive catalysts |

Introduction and Manipulation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functionality of the target molecule and is often present in the starting material. Synthetic strategies typically revolve around a pre-existing phenol ring, which then undergoes further functionalization. For instance, the synthesis could commence with a commercially available substituted phenol.

In a retrosynthetic sense, the biphenyl structure is often assembled using cross-coupling reactions. A common precursor to the phenolic part of the molecule could be a protected 4-bromophenol or 4-iodophenol. The protecting group is crucial to prevent unwanted side reactions of the hydroxyl group during the coupling step.

The hydroxyl group itself can be introduced at a later stage of the synthesis. For example, a methoxy (B1213986) group can be used as a placeholder for the hydroxyl group, which can be deprotected in the final steps of the synthesis. This strategy is particularly useful if the reaction conditions for other transformations are incompatible with a free hydroxyl group.

The manipulation of the phenolic hydroxyl group also includes its protection and deprotection. A variety of protecting groups are available for phenols, with the choice depending on the stability required for subsequent reaction steps and the ease of removal. nih.gov

Esterification and Carboxylic Acid Functionalization Approaches

Formation of the Methoxycarbonyl Moiety

The methoxycarbonyl group (-COOCH₃) is typically introduced through the esterification of a corresponding carboxylic acid. A likely precursor for the target molecule is 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. sigmaaldrich.com This biphenyl carboxylic acid can be synthesized via a Suzuki-Miyaura coupling reaction between a boronic acid derivative of benzene and a halogenated benzoic acid derivative.

Once the 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is obtained, the methoxycarbonyl moiety can be formed through Fischer esterification. masterorganicchemistry.comlibretexts.org This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride can then be reacted with methanol in the presence of a non-nucleophilic base to yield the methyl ester. This method is often faster and proceeds under milder conditions than Fischer esterification.

Table 2: Methods for the Formation of the Methoxycarbonyl Group

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Requires excess alcohol, equilibrium reaction |

| Acyl Chloride Formation followed by Esterification | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base (e.g., pyridine) | Mild conditions | High yield, irreversible | Requires an additional step, uses corrosive reagents |

Strategies for Orthogonal Protection and Deprotection of Ester and Phenolic Groups

In a multi-step synthesis involving both a phenolic hydroxyl group and a carboxylic ester, orthogonal protection is essential. This strategy allows for the selective deprotection of one functional group while the other remains protected.

For the phenolic hydroxyl group, common protecting groups include ethers (e.g., methyl, benzyl (B1604629), silyl (B83357) ethers) and esters (e.g., acetate). The choice of protecting group depends on its stability towards the conditions used for the formation and manipulation of the ester group. For example, a benzyl ether can be removed by hydrogenolysis, which would not affect a methyl ester. Conversely, a silyl ether can be removed with fluoride (B91410) ions, a condition under which most esters are stable. nih.gov

The methoxycarbonyl group is generally stable under many reaction conditions. However, if deprotection of the ester is required to reveal the carboxylic acid, this can be achieved by saponification using a base like sodium hydroxide (B78521), followed by acidification. This basic condition would deprotonate the phenol, but the phenolic C-O bond would remain intact.

A well-designed synthetic route would carefully select protecting groups that can be removed sequentially without interfering with other functional groups in the molecule. For example, one could protect the phenol as a silyl ether, perform the esterification, and then selectively deprotect the phenol.

Catalytic Systems in the Synthesis of this compound

Transition Metal Catalysis in C-C and C-X Bond Formation

Transition metal catalysis, particularly with palladium, is indispensable for the efficient synthesis of the biphenyl core of this compound. rsc.org The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two phenyl rings. rsc.orgorganic-chemistry.org

A typical Suzuki-Miyaura coupling for this synthesis would involve the reaction of a phenylboronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, 4-methoxycarbonylphenylboronic acid could be coupled with a protected 2-chloro-4-iodophenol. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Transition metal catalysis is also relevant for the regioselective chlorination step (C-X bond formation). As mentioned earlier, palladium-catalyzed C-H chlorination can provide a direct route to introduce the chlorine atom at the desired position. organic-chemistry.org Copper-catalyzed reactions have also been reported for the synthesis of aryl chlorides from arylboronic acids. organic-chemistry.org

The development of highly active and selective catalysts allows for the synthesis of complex molecules like this compound with greater efficiency and control. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-methoxycarbonylphenyl)phenol |

| 4-hydroxybiphenyl |

| 4-bromophenol |

| 4-iodophenol |

| 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid |

| 4-methoxycarbonylphenylboronic acid |

| 2-chloro-4-iodophenol |

| sulfuryl chloride |

| N-Chlorosuccinimide |

| thionyl chloride |

| oxalyl chloride |

| methanol |

| sulfuric acid |

| hydrochloric acid |

| sodium hydroxide |

| pyridine |

Lewis Acid Catalysis and Other Organocatalytic Applications

The construction of the biphenyl framework inherent to this compound often relies on cross-coupling reactions. While transition-metal catalysis, particularly with palladium, is a dominant strategy, the use of Lewis acids and organocatalysts presents alternative and complementary approaches.

Lewis acids can play a crucial role in reactions such as the Friedel-Crafts acylation or alkylation, which can be adapted to form biphenyl structures, although direct coupling is more common. For instance, a Lewis acid can activate a phenol derivative or an aryl halide, facilitating its reaction with a second aromatic ring. In the context of synthesizing the target molecule, a plausible, albeit less direct, route could involve the Lewis acid-catalyzed reaction of a derivative of 2-chlorophenol (B165306) with a suitable electrophile to build up the substituted phenyl ring. However, the more prevalent application of Lewis acids is in conjunction with transition metal-catalyzed reactions, where they can act as co-catalysts to enhance reactivity or selectivity. For example, in a Suzuki-Miyaura type coupling, a Lewis acid could potentially coordinate to the oxygen of the phenolic group, thereby modulating its electronic properties and influencing the coupling outcome.

A patent for the preparation of 2-chloro-4-methylphenol (B1207291) describes reacting 4-methylphenol with a chlorinating agent in the presence of a Lewis acid catalyst system, achieving high isomeric selectivity. google.com While not a biphenyl synthesis, this demonstrates the utility of Lewis acids in the selective functionalization of phenol rings, a key aspect in the synthesis of the target compound.

Organocatalysis offers a metal-free alternative for the formation of C-C bonds. Recent advancements have shown the potential of organocatalytic methods in C-H functionalization, which could be applied to the direct arylation of a 2-chlorophenol derivative. mdpi.com For instance, diarylprolinol silyl ethers are known to catalyze the asymmetric conjugate addition of aldehydes to nitroalkenes, a reaction type that, while not directly forming a biphenyl, showcases the power of organocatalysis in C-C bond formation. More relevantly, organocatalytic approaches to biaryl synthesis are emerging. These methods often involve the activation of one of the coupling partners through the formation of a more reactive intermediate. A hypothetical organocatalytic route to this compound could involve the use of a chiral organocatalyst to control the atropisomerism of the biphenyl axis, should that be a desired outcome, although the substitution pattern of the target molecule does not inherently lead to stable atropisomers.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. acs.org The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials.

Solvent-Free or Environmentally Benign Solvent Reaction Protocols

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting cross-coupling reactions under solvent-free conditions or in environmentally benign solvents like water.

Mechanochemical synthesis, which involves reactions in a ball mill in the absence of a solvent, has been successfully applied to the synthesis of biphenyl derivatives. gre.ac.uk For the synthesis of this compound, a mechanochemical Suzuki-Miyaura coupling could be envisioned between a 2-chlorophenol derivative and a (4-methoxycarbonylphenyl)boronic acid. This approach not only eliminates the need for a solvent but can also lead to faster reaction times and higher yields. A study on the Ru-catalyzed activation of free phenols for Suzuki-Miyaura cross-coupling under mechanochemical conditions highlights the potential of this solvent-free approach. rsc.orgrsc.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura coupling of halophenols with phenol boronic acids has been systematically investigated using a heterogeneous Pd/C catalyst in water. acs.orgnih.gov This methodology could be directly applicable to the synthesis of the target compound. The use of a water-soluble catalyst, such as a fullerene-supported PdCl2 nanocatalyst, has also been reported for the green synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling in water at room temperature. researchgate.net

The following table summarizes potential green solvent strategies for the synthesis of this compound based on related literature.

| Reaction Type | Solvent System | Catalyst (if applicable) | Potential Advantages |

| Suzuki-Miyaura Coupling | Water | Pd/C or water-soluble Pd catalyst | Environmentally benign, reduced waste |

| Mechanochemical Coupling | Solvent-Free (Ball Mill) | Ru-based or Pd-based | No solvent, potentially faster reaction |

| Aldol/Michael Addition | Solvent-Free | Base catalyst | High atom economy, reduced waste |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. rsc.orgresearchgate.netrsc.org For the synthesis of this compound, a Suzuki-Miyaura coupling is a highly atom-economical approach.

The idealized Suzuki-Miyaura reaction for the synthesis of the target compound would be: 2-Chloro-4-iodophenol + (4-methoxycarbonylphenyl)boronic acid -> this compound + Boronic acid waste + Salt waste

The atom economy of this reaction is relatively high, as the main byproducts are derivatives of boric acid and salts, which are generally of low molecular weight. Strategies to further improve atom economy and minimize waste include:

Catalyst Recycling: The use of heterogeneous catalysts, such as Pd/C or polymer-supported catalysts, allows for easy separation and recycling of the precious metal catalyst, reducing both cost and waste. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste generation. A one-pot synthesis could involve the in situ generation of the boronic acid followed by the cross-coupling reaction.

Use of Renewable Feedstocks: While not directly addressed in the immediate synthesis of the target molecule, the broader green chemistry approach would favor the use of starting materials derived from renewable resources.

The table below provides a conceptual comparison of the atom economy for different potential synthetic routes to a biphenyl core, which is central to the target molecule.

| Synthetic Route | Key Reactants | Key Byproducts | Relative Atom Economy |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Boric acid derivatives, Salts | High |

| Ullmann Reaction | Two Aryl halides | Copper salts | Moderate |

| Friedel-Crafts Arylation | Arene, Arylating agent | Acid (e.g., HCl) | Moderate to Low |

By prioritizing catalytic methods, especially those that can be performed in green solvents or under solvent-free conditions, and by designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Reactivity and Reaction Mechanisms of 2 Chloro 4 4 Methoxycarbonylphenyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions are fundamental to modifying the core structure of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol. The reactivity of each aromatic ring is influenced by its respective substituents. Electrophilic aromatic substitution involves the replacement of a hydrogen atom with an electrophile, a reaction whose rate and regioselectivity are determined by the activating or deactivating nature of the substituents present. ksu.edu.sabyjus.com

The chlorinated phenol (B47542) ring possesses three substituents that influence its reactivity towards electrophiles: a hydroxyl group (-OH), a chlorine atom (-Cl), and a 4-methoxycarbonylphenyl group.

Directing Effects:

Hydroxyl (-OH) Group: This is a strongly activating and ortho, para-directing group due to the resonance donation of its lone pair of electrons to the aromatic ring.

Chloro (-Cl) Group: This is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of resonance effects.

4-Methoxycarbonylphenyl Group: This large aryl substituent at the C4 position provides significant steric hindrance to the adjacent C3 and C5 positions.

Considering the positions on the phenol ring (C1-OH, C2-Cl, C4-Aryl), the powerful activating and directing effect of the hydroxyl group dominates. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Both the C2 and C4 positions are already substituted. Therefore, electrophilic aromatic substitution is strongly favored at the C6 position, which is ortho to the hydroxyl group and meta to the deactivating chlorine atom.

Electrophilic Aromatic Substitution (EAS): Common EAS reactions like nitration, halogenation, and sulfonation would be expected to yield a C6-substituted product. For instance, bromination of a similar compound, ortho-chlorophenol, using a catalyst can lead to substitution at the position para to the hydroxyl group. google.com In the case of this compound, with the para position blocked, the C6 position is the most probable site of reaction.

Nucleophilic Aromatic Substitution (NAS): Aryl halides are typically resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups at the ortho or para positions. libretexts.orglibretexts.org The chlorine atom at C2 is not ortho or para to the strongly deactivating methoxycarbonyl group on the other ring. However, the collective electron-withdrawing effect of the biphenyl (B1667301) system might provide some activation. Displacement of the chlorine atom would likely require harsh conditions, proceeding through a high-energy intermediate like a Meisenheimer complex via an addition-elimination mechanism. libretexts.org Under extremely strong basic conditions, an elimination-addition reaction via a benzyne (B1209423) intermediate could also be a possibility. libretexts.org

The methoxycarbonylphenyl ring has two substituents: the methoxycarbonyl group (-COOCH₃) and the 3-chloro-4-hydroxyphenyl group.

Directing Effects:

Methoxycarbonyl (-COOCH₃) Group: This is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. quora.com

3-Chloro-4-hydroxyphenyl Group: The phenolic hydroxyl group on the adjacent ring makes this substituent, as a whole, an activating, ortho, para-director due to the potential for electron donation into the methoxycarbonylphenyl ring.

The regiochemical outcome of electrophilic substitution on this ring is a result of competing directing effects. The deactivating -COOCH₃ group at C4' directs electrophiles to C2' and C6' (which are equivalent to the meta position relative to it, but ortho to the other ring). The activating 3-chloro-4-hydroxyphenyl group at C1' directs to its ortho positions (C2', C6') and para position (C4', which is blocked). In this case, both groups direct the incoming electrophile to the C2' and C6' positions. Therefore, electrophilic substitution on this ring is predicted to occur at the positions ortho to the biaryl linkage and meta to the methoxycarbonyl group.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

The nucleophilic character of the phenolic oxygen facilitates both alkylation and acylation reactions.

O-Alkylation (Ether Formation): The phenol can be converted to an ether by reaction with an alkylating agent. This reaction is typically performed in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

O-Acylation (Ester Formation): The phenol can be esterified by reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and an acid scavenger.

C-Acylation (Friedel-Crafts Acylation): While O-acylation is more common under basic or neutral conditions, C-acylation can be achieved under Friedel-Crafts conditions, where an acyl group is introduced directly onto the aromatic ring. sigmaaldrich.comorganic-chemistry.org This typically requires a Lewis acid catalyst and protection of the hydroxyl group (e.g., as a silyl (B83357) ether) to prevent O-acylation and catalyst deactivation. google.com The acylation would occur at the C6 position, as directed by the hydroxyl group.

Table 1: Representative Alkylation and Acylation Reactions of Phenols

| Reaction Type | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Aryl Ether |

| O-Alkylation | Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | Base (e.g., NaOH) | Aryl Ether |

| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | Aryl Ester |

| O-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Base (e.g., Pyridine) or Acid | Aryl Ester |

| C-Acylation | Acyl Chloride (e.g., CH₃COCl) | Lewis Acid (e.g., AlCl₃) | Hydroxyaryl Ketone |

Data synthesized from general organic chemistry principles and findings from sources sigmaaldrich.comorganic-chemistry.orggoogle.comnih.govias.ac.in.

Derivatization of the phenolic hydroxyl group is a common strategy to modify the molecule's properties or to prepare it for subsequent reactions. For example, converting the hydroxyl group into an ether can introduce new functionalities into the molecule. prepchem.com The synthesis of related compounds like 4-(2-chloro-4-trifluoromethylphenoxy)phenol often involves the protection of a hydroxyl group, followed by other transformations and a final deprotection step. prepchem.com Such strategies highlight the importance of hydroxyl group manipulation in multi-step syntheses.

Hydrolytic and Transesterification Reactions of the Methoxycarbonyl Group

The ester functionality of the methoxycarbonyl group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Hydrolysis: The methyl ester can be converted into the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, a base (saponification). quora.com

Base-catalyzed hydrolysis (Saponification): This is an essentially irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl. The reaction proceeds through a tetrahedral intermediate, ultimately yielding a carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. Studies on various methyl benzoates show this reaction is effective, even for sterically hindered esters, particularly at elevated temperatures. rsc.org The presence of electron-withdrawing groups on the ring generally increases the rate of hydrolysis. oieau.fr

Acid-catalyzed hydrolysis: This is a reversible reaction that also proceeds through a tetrahedral intermediate after protonation of the carbonyl oxygen. An excess of water is needed to drive the equilibrium toward the carboxylic acid product.

Table 2: Typical Conditions for Ester Hydrolysis

| Condition | Reagents | Temperature | Outcome |

|---|---|---|---|

| Basic (Saponification) | NaOH(aq) or KOH(aq) | Room Temp to Reflux | Carboxylate Salt |

| Acidic | H₂O, H₂SO₄ or HCl | Reflux | Carboxylic Acid |

Data based on general principles and specific studies on methyl benzoates. quora.comrsc.orgoieau.frnih.gov

Transesterification: This reaction converts one ester into another by reaction with an alcohol in the presence of a catalyst. researchgate.net

Mechanism: Transesterification is an equilibrium process that can be catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide). ucla.edu To favor the formation of the desired product, the alcohol reactant is typically used in large excess. ucla.edu

Catalysts: While traditional acid and base catalysts are common, various other catalysts, including zinc compounds and alkali metal species, have been shown to be effective for the transesterification of aryl esters. rsc.orggoogle.com The reaction involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester.

Oxidative and Reductive Transformations of the Compound

The chemical transformations of this compound are expected to be primarily driven by the reactivity of its phenol and chloro-aromatic functionalities.

Oxidative Transformations: Under oxidative conditions, the phenolic hydroxyl group is susceptible to oxidation, potentially forming a phenoxy radical. This initial step can lead to several subsequent reactions, including:

Polymerization: The phenoxy radicals can couple, leading to the formation of dimeric or polymeric structures.

Hydroxylation: Further introduction of hydroxyl groups onto the aromatic ring can occur, leading to the formation of catechol or hydroquinone (B1673460) derivatives. For instance, the oxidation of the parent compound could yield intermediates such as 2-chloro-4-(4-methoxycarbonylphenyl)benzene-1,x-diol.

Ring Cleavage: With stronger oxidants or under specific catalytic conditions, the aromatic ring can undergo cleavage, leading to the formation of smaller aliphatic carboxylic acids.

Reductive Transformations: Reductive processes would likely target the chloro substituent.

Hydrodechlorination: The chlorine atom can be removed and replaced with a hydrogen atom, a common reaction in the remediation of chlorinated aromatic compounds. This would transform the parent compound into 4-(4-methoxycarbonylphenyl)phenol. This process is often facilitated by metal catalysts or microbial action.

The following table summarizes potential transformation products based on analogous compounds.

| Transformation Type | Potential Product(s) |

| Oxidation | Phenoxy radicals, Polymeric adducts, Hydroxylated derivatives (e.g., catechols, hydroquinones) |

| Reduction | 4-(4-methoxycarbonylphenyl)phenol |

Mechanistic Investigations of Degradation Pathways

The degradation of this compound can be anticipated to proceed through various mechanisms, including photochemical, electrochemical, microbial, and catalytic pathways.

Photochemical Degradation Mechanisms

The presence of a chromophoric aromatic system suggests that this compound will be susceptible to photochemical degradation upon absorption of UV radiation. The primary photochemical processes are expected to be:

Homolytic Cleavage of the C-Cl Bond: Absorption of UV light can provide sufficient energy to break the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. The highly reactive phenyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

Photo-induced Oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals can be generated. These ROS can attack the phenol ring, leading to hydroxylation and subsequent ring cleavage. The degradation of 4-chlorophenol (B41353) in the presence of UV light has been shown to proceed through the formation of hydroxylated intermediates. chemicalbook.com

Electrochemical Degradation Pathways

Electrochemical methods can be employed to degrade chlorinated phenolic compounds. The degradation mechanism is highly dependent on the electrode material and the electrochemical conditions.

Anodic Oxidation: At the anode, the compound can be directly oxidized, or indirectly oxidized by electrochemically generated species like hydroxyl radicals. The oxidation of phenol at anodes like Ti/SnO2-Sb is known to proceed via the formation of phenoxy radicals, leading to intermediates such as benzoquinone and carboxylic acids before complete mineralization to CO2 and water. nih.gov The degradation of 2,4,5-trichlorophenoxyacetic acid has been shown to produce intermediates like 2,5-dichlorohydroquinone. nih.gov For this compound, a similar pathway involving initial oxidation of the phenolic ring is expected.

Cathodic Reduction: At the cathode, reductive dechlorination can occur, where the C-Cl bond is cleaved, and the chlorine is replaced by a hydrogen atom.

The table below outlines the expected intermediates in electrochemical degradation.

| Electrode | Process | Expected Intermediates |

| Anode | Oxidation | Phenoxy radical, Hydroxylated derivatives, Benzoquinone derivatives, Carboxylic acids |

| Cathode | Reduction | 4-(4-methoxycarbonylphenyl)phenol |

Biotransformation and Microbial Degradation Mechanisms

Microorganisms have evolved diverse enzymatic systems to degrade aromatic compounds, including chlorinated phenols. The microbial degradation of this compound would likely initiate with one of two key enzymatic attacks:

Hydroxylation: Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic ring, often leading to the formation of a chlorocatechol derivative. This is a common initial step in the aerobic degradation of chlorophenols.

Dechlorination: Reductive dehalogenases can remove the chlorine atom as an early step in the degradation pathway.

Following these initial steps, the resulting catecholic or dechlorinated intermediates would be funneled into central metabolic pathways. Ring cleavage dioxygenases would then break open the aromatic ring, leading to aliphatic intermediates that can be fully mineralized. For example, the degradation of 2-chloro-4-nitrophenol (B164951) by Arthrobacter sp. proceeds through the formation of chlorohydroquinone, which is then cleaved. nih.gov Similarly, Pseudomonas species are known to metabolize chlorophenoxyacetates by cleaving the side chain to form a chlorophenol and glyoxylate. nih.govnih.gov

Catalytic Degradation Processes

Catalytic processes can enhance the efficiency of degradation.

Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) and UV light, highly reactive hydroxyl radicals are generated. These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring of this compound, leading to its rapid degradation and potential mineralization. The photocatalytic degradation of 2-chlorophenol (B165306) has been shown to produce intermediates such as phenol, catechol, and chlorohydroquinone. sigmaaldrich.com

Catalytic Wet Air Oxidation (CWAO): This process involves the use of a catalyst in the presence of oxygen at elevated temperatures and pressures to oxidize organic pollutants in water. The catalyst facilitates the oxidation of the phenol and the cleavage of the aromatic ring.

Catalytic Reduction: Noble metal catalysts, such as palladium or platinum, are often used to facilitate hydrodechlorination reactions under a hydrogen atmosphere.

The following table summarizes the catalysts and expected primary mechanisms.

| Catalytic Process | Catalyst Example | Primary Mechanism |

| Photocatalysis | TiO2 | Generation of hydroxyl radicals |

| Catalytic Wet Air Oxidation | Metal oxides | Oxidation by O2 |

| Catalytic Reduction | Pd/C | Hydrodechlorination |

Theoretical and Computational Investigations of 2 Chloro 4 4 Methoxycarbonylphenyl Phenol

Electronic Structure and Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. ucalgary.ca In this framework, the atomic orbitals of the constituent atoms in 2-Chloro-4-(4-methoxycarbonylphenyl)phenol combine to form a new set of molecular orbitals that extend over the entire molecule. utah.edu These molecular orbitals are classified as bonding (σ, π), antibonding (σ, π), or non-bonding (n).

The valence atomic orbitals of carbon (2s, 2p), hydrogen (1s), oxygen (2s, 2p), and chlorine (3s, 3p) are considered. The combination of these atomic orbitals leads to the formation of a complex set of molecular orbitals. The σ orbitals, resulting from the head-on overlap of atomic orbitals, form the fundamental framework of the molecule's single bonds. The π orbitals, arising from the side-by-side overlap of p-orbitals on the two phenyl rings and the carbonyl group, are crucial for describing the delocalized electron systems.

The interactions between the orbitals of the two phenyl rings, the chloro substituent, and the methoxycarbonyl group lead to a complex but predictable electronic structure. The chlorine atom, with its lone pairs, and the hydroxyl group act as electron-donating groups, raising the energy of the HOMO. Conversely, the methoxycarbonyl group is an electron-withdrawing group that lowers the energy of the LUMO.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary sources of conformational flexibility are the rotation around the C-C single bond connecting the two aromatic rings and the rotation involving the ester group.

The potential energy of the molecule varies with these rotations due to factors like steric hindrance and electronic interactions. libretexts.org Energy minimization studies are computational procedures used to find the most stable conformer, which corresponds to the structure with the lowest potential energy. hakon-art.com These studies employ various algorithms, such as steepest descent and conjugate gradient methods, to systematically explore the potential energy surface of the molecule and identify energy minima. hakon-art.com

Computational analysis would reveal a set of low-energy conformers. researchgate.net The relative stability of these conformers is determined by a balance of stabilizing interactions (like potential hydrogen bonds) and destabilizing steric repulsions. The global minimum energy conformation represents the most probable structure of the molecule in the gas phase or in non-polar solvents. The results of such an analysis are typically presented in a data table showing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers This table presents hypothetical data to illustrate the typical output of a conformational analysis study.

| Conformer | Dihedral Angle (Ring-Ring, degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 35.2 | 0.00 | 75.1 |

| 2 | -145.8 | 1.25 | 14.5 |

| 3 | -33.9 | 1.80 | 10.4 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a highly effective quantum mechanical method for investigating the electronic structure, geometry, and properties of molecules. karazin.uacore.ac.uk DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between accuracy and computational cost, making it a standard tool in modern chemistry. core.ac.uk

For a molecule like this compound, DFT calculations, often using a hybrid functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a wide range of properties. nih.govijrte.orgijsrst.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. artuklu.edu.tr

NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. arxiv.orgnih.gov The calculated shifts are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. Modern machine learning approaches, often trained on DFT-calculated data, have further improved the accuracy of these predictions, with mean absolute errors reported to be as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.org

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts This table contains hypothetical predicted NMR data based on DFT calculations for illustrative purposes.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Phenol (B47542) C1-OH | 152.5 | OH | 9.8 |

| Phenol C2-Cl | 120.8 | - | - |

| Phenol C3 | 118.2 | H3 | 7.15 |

| Phenol C4 | 135.4 | - | - |

| Phenol C5 | 129.8 | H5 | 7.40 |

| Phenol C6 | 128.5 | H6 | 7.30 |

| Phenyl C1' | 140.1 | - | - |

| Phenyl C2'/C6' | 128.9 | H2'/H6' | 7.65 |

| Phenyl C3'/C5' | 130.5 | H3'/H5' | 7.50 |

| Phenyl C4'-CO | 133.0 | - | - |

| Carbonyl C=O | 166.7 | - | - |

| Methoxy (B1213986) -OCH₃ | 52.3 | H-methoxy | 3.90 |

IR Vibrational Frequencies: DFT can also compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and rocking motions of different functional groups. nih.gov The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. core.ac.uk

Table 3: Predicted Characteristic IR Vibrational Frequencies This table shows hypothetical vibrational frequencies. Theoretical values are typically scaled to improve comparison with experimental data.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3550 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Ester) | 1715 | Very Strong |

| C=C Stretch (Aromatic) | 1600, 1480 | Medium-Strong |

| C-O Stretch (Ester) | 1280 | Strong |

| O-H Bend (Phenol) | 1200 | Medium |

| C-Cl Stretch | 830 | Medium |

DFT calculations are instrumental in exploring potential chemical reactions at a molecular level. For this compound, this could involve modeling reaction pathways for processes such as oxidation, electrophilic substitution, or dimerization. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Analyzing the geometry and energy of the transition state allows for the calculation of activation energies and reaction rate constants, providing fundamental insights into the kinetics and mechanism of the reaction. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated from the total electron density and is plotted onto the molecule's surface. The MEP map uses a color scale to indicate different potential values: red typically represents regions of most negative electrostatic potential (electron-rich), while blue indicates regions of most positive potential (electron-poor). researchgate.net

For this compound, the MEP map would show strong negative potential (red/yellow) around the oxygen atoms of the phenolic hydroxyl and the carbonyl group, as well as the chlorine atom, highlighting these as sites susceptible to electrophilic attack. researchgate.net The area around the acidic hydroxyl proton would exhibit a strong positive potential (blue), identifying it as a site for nucleophilic attack or hydrogen bond donation. The aromatic rings would show moderately negative potential. Such maps are invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Quantum Chemical Characterization of Intramolecular and Intermolecular Interactions

Quantum chemical calculations can precisely characterize the non-covalent interactions that govern molecular conformation and crystal packing.

Intramolecular Interactions: The optimized geometry of the molecule would reveal the potential for intramolecular hydrogen bonding. For instance, an interaction between the hydrogen of the phenolic -OH group and the nearby chlorine atom or the carbonyl oxygen of the ester group could stabilize certain conformations. Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of such interactions. nih.govunife.it

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact with each other. DFT can model these interactions, such as the formation of hydrogen-bonded dimers through the phenolic hydroxyl groups. Another significant interaction would be π-π stacking between the electron-rich phenyl rings of adjacent molecules. unife.it Understanding these intermolecular forces is key to predicting the crystal structure, solubility, and other macroscopic properties of the compound.

Based on the conducted research, no specific computational docking studies for the compound This compound were found.

While searches for computational and molecular docking studies were performed, the results yielded information on structurally related but distinct compounds. These included other chlorinated phenols and derivatives containing methoxy or phenyl groups. For instance, studies were found for compounds such as (E)-2-(4-chloro-phenyl-imino-meth-yl)-4-methoxy-phenol nih.gov, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol elsevierpure.com, and various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

However, detailed research findings, data tables, and mechanistic insights specifically pertaining to the computational docking of this compound are not available in the provided search results. Therefore, the requested article focusing solely on this compound's theoretical and computational investigations cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring protons. In a typical ¹H NMR spectrum of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol, distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methyl ester protons would be expected.

The aromatic region would likely display a complex series of multiplets due to spin-spin coupling between adjacent protons on the two phenyl rings. The protons on the chlorinated phenol (B47542) ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, while the protons on the other ring are affected by the methoxycarbonyl group. The integration of these signals would correspond to the number of protons in each environment. The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl protons of the ester group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 9.0 - 10.0 | Broad Singlet | 1H |

| Aromatic Protons | 6.8 - 8.2 | Multiplets | 7H |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, a signal would be expected for each unique carbon atom. This includes the carbons of the two aromatic rings, the carbonyl carbon of the ester, and the methyl carbon of the ester.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon bearing the hydroxyl group will be shifted downfield, as will the carbon attached to the chlorine atom. The carbonyl carbon of the ester group will appear at a characteristic downfield position. Due to the lack of symmetry in the molecule, it is anticipated that all twelve aromatic carbons would be chemically non-equivalent and thus display distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Methyl Ester Carbon (-OCH₃) | 50 - 55 |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum of this compound would help to trace the connectivity of the protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of many carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different functional groups, such as linking the protons on one aromatic ring to the carbons of the other ring across the central carbon-carbon bond.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₁ClO₃), HRMS would be able to confirm this formula by matching the experimentally measured exact mass to the calculated theoretical mass with a very low margin of error. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the target compound, even in complex mixtures.

In an LC-MS/MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluted compound then enters the mass spectrometer, where it is ionized. In the first stage of mass analysis (MS1), the molecular ion is selected. This ion is then subjected to fragmentation in a collision cell, and the resulting fragment ions are analyzed in the second stage (MS2). This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule, which can be used for definitive identification and structural confirmation. The fragmentation patterns of chlorophenols often involve the loss of HCl or other small molecules.

Applications in Academic Research and Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

The biphenyl (B1667301) scaffold is a common motif in many biologically active compounds and functional materials. 2-Chloro-4-(4-methoxycarbonylphenyl)phenol serves as a key building block for constructing complex molecular architectures, particularly those requiring a substituted biphenyl core. A significant application of structurally related biphenyl compounds is in the synthesis of retinoids, which are compounds that mimic the biological functions of retinoic acid.

For instance, the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist, involves the coupling of substituted phenyl rings to create a complex carbocyclic framework. While the exact synthesis of Bexarotene may start from different precursors, the strategic approach often relies on building blocks that provide pre-functionalized aromatic rings. The structure of this compound is analogous to intermediates used in the synthesis of such complex therapeutic agents. miamioh.eduresearchgate.net The presence of the chloro and hydroxyl groups allows for further selective modifications after the main biphenyl structure is incorporated into a larger molecule.

The general strategy involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the central biphenyl bond, followed by further synthetic steps to elaborate the final complex structure. The use of a pre-functionalized building block like this compound can streamline these lengthy synthetic sequences.

Intermediate in the Synthesis of Novel Organic Compounds

As an intermediate, this compound is a precursor in multi-step synthetic pathways leading to novel organic compounds. Reactive intermediates are fundamental in organic chemistry for creating complex structures from simpler starting materials. nptel.ac.inst-andrews.ac.uk The functional groups on this phenol (B47542) derivative allow for sequential or orthogonal chemical transformations.

One of the key applications for biphenyl carboxylic acid derivatives is in the synthesis of retinoid analogues. Bexarotene, for example, is a carboxylic acid, and its synthesis involves creating the core structure before the final acid functionality is revealed or modified. nih.govresearchgate.netchemicalbook.com The methoxycarbonyl group in this compound is a stable ester that can be readily hydrolyzed to the corresponding carboxylic acid at a late stage in a synthetic sequence. This strategy protects the reactive carboxylic acid group while other parts of the molecule are being modified.

The following table outlines the role of the functional groups in this compound when it is used as a synthetic intermediate.

| Functional Group | Potential Reactions as an Intermediate |

| Phenolic Hydroxyl | O-alkylation, O-acylation (esterification), conversion to a triflate for cross-coupling reactions. |

| Chloro Group | Nucleophilic aromatic substitution (under harsh conditions or with specific activation), participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or reductive dehalogenation. |

| Methoxycarbonyl | Hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or amidation to form various amides. This group can also influence the electronic properties of the phenyl ring it is attached to, affecting the reactivity of other sites. |

| Biphenyl Core | Provides a rigid structural scaffold. The aromatic rings can undergo further electrophilic substitution, although the positions are directed by the existing substituents. The planarity and rotational angle of the rings are key features in the design of the final target molecule. |

Derivatization to Explore Structure-Reactivity Relationships in Synthetic Chemistry

The exploration of structure-reactivity relationships is a cornerstone of synthetic and medicinal chemistry. By systematically modifying a parent compound and evaluating the resulting changes in chemical or biological activity, researchers can develop a deeper understanding of the molecular properties required for a specific function. This compound is an excellent substrate for such derivatization studies due to its multiple, chemically distinct functional groups.

The phenolic hydroxyl group is a primary site for derivatization. For example, it can be converted into a wide range of ethers or esters. A common derivatization is the formation of Schiff bases, which involves the condensation of a phenolic aldehyde with a primary amine. While the target compound is not an aldehyde, a related reaction on a derivative, 2,4-dihydroxybenzaldehyde, with 2-amino-6-methoxybenzothiazole (B104352) demonstrates the synthesis of a Schiff base that can be further acylated. mdpi.com This highlights a potential pathway for derivatization.

The chloro substituent can be replaced through nucleophilic aromatic substitution or used in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxycarbonyl group can be converted into a variety of other functional groups, such as amides or other esters, to probe the effects of hydrogen bonding capability and steric bulk.

The following table provides examples of derivatives that could be synthesized from this compound to study structure-reactivity relationships.

| Derivative Type | Synthetic Approach | Purpose of Derivatization |

| Ethers | Williamson ether synthesis using an alkyl halide and a base. | To study the effect of steric bulk and electronics of the alkoxy group on the overall molecular properties. |

| Esters | Acylation with an acid chloride or anhydride (B1165640) in the presence of a base. | To introduce different acyl chains, potentially leading to materials with liquid crystalline properties. |

| Amides | Hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with an amine using a coupling agent. | To introduce hydrogen bond donors and acceptors and to build more complex molecular scaffolds. |

| Substituted Biphenyls | Cross-coupling reactions (e.g., Suzuki, Stille) at the chloro position. | To create a library of tri- or tetra-phenyl systems and to study the effect of substitution on the biphenyl torsional angle. |

Investigation in Materials Science Contexts (e.g., precursor for functional materials, non-biological applications)

In materials science, molecules with rigid, anisotropic shapes are of great interest as precursors for functional materials such as liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. mdpi.com

The calamitic (rod-shaped) molecular structure is a key feature for the formation of liquid crystalline phases. This compound possesses a rigid biphenyl core, which is a common mesogenic (liquid crystal-forming) unit. This makes it a suitable precursor for the synthesis of novel liquid crystals.

The general synthetic strategy involves the esterification of the phenolic hydroxyl group with a long-chain aliphatic or aromatic carboxylic acid. uobasrah.edu.iqresearchgate.net This adds a flexible, long "tail" to one end of the rigid core, enhancing the molecular anisotropy required for liquid crystal formation. The methoxycarbonyl group at the other end acts as a polar terminal group, which also influences the mesomorphic properties.

The synthesis of a new liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, illustrates a similar principle where a multi-ring core is functionalized with long chains to induce liquid crystalline behavior. miamioh.edu Similarly, Schiff base esters containing heterocyclic moieties have been synthesized and shown to exhibit liquid crystalline properties. mdpi.com

The properties of the resulting liquid crystal, such as the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability, can be fine-tuned by varying the length of the acyl chain attached to the phenolic oxygen and by modifying the terminal methoxycarbonyl group of the parent compound. mdpi.comuobasrah.edu.iq The presence of the lateral chloro-substituent in this compound is also expected to influence the molecular packing and, consequently, the mesomorphic behavior of the resulting materials.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

The construction of the biaryl core of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol is a prime candidate for modern cross-coupling methodologies. While classical methods exist, future research should focus on developing more efficient, sustainable, and high-yielding synthetic protocols.

The Suzuki-Miyaura cross-coupling reaction stands as the most powerful and widely practiced method for constructing C-C bonds in biaryl systems, owing to the mild reaction conditions, broad functional group tolerance, and the low toxicity of boronic acid reagents. libretexts.orgubc.ca A plausible and efficient route to the target molecule would involve the palladium-catalyzed coupling of a 2-chloro-4-halophenol derivative with a (4-methoxycarbonylphenyl)boronic acid or its corresponding boronate ester.

Future research should aim to optimize this transformation by exploring various catalytic systems. This includes the use of advanced palladium precatalysts, novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, and alternative base and solvent systems to enhance reaction rates and yields. rsc.org Moreover, developing base-free or room-temperature coupling conditions would represent a significant step towards greener synthesis. acs.org

Beyond Suzuki coupling, other cross-coupling reactions warrant investigation for the synthesis of this and related biphenyls. rsc.org

Table 1: Potential Cross-Coupling Strategies for Synthesis

| Cross-Coupling Reaction | Aryl Precursor 1 | Aryl Precursor 2 | Catalyst System | Key Advantages/Research Focus |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-4-bromophenol | (4-Methoxycarbonylphenyl)boronic acid | Pd(0) or Pd(II) with phosphine/NHC ligands | High functional group tolerance, low toxicity of boron reagents. libretexts.orgubc.ca |

| Stille | 2-Chloro-4-iodophenol | (4-Methoxycarbonylphenyl)stannane | Pd(0) catalyst | Often proceeds where Suzuki coupling fails, but organotin reagents are highly toxic. libretexts.org |

| Negishi | 2-Chloro-4-bromophenol | (4-Methoxycarbonylphenyl)zinc halide | Pd(0) or Ni(0) catalyst | High reactivity, but organozinc reagents are moisture and oxygen sensitive. libretexts.orgrsc.org |

| Hiyama | 2-Chloro-4-iodophenol | (4-Methoxycarbonylphenyl)silane | Pd(0) catalyst with fluoride (B91410) activation | Utilizes non-toxic organosilicon reagents. |

Additionally, research into one-pot synthesis protocols, where the formation of the boronic acid and the subsequent coupling occur in the same vessel, could significantly improve efficiency and reduce waste. arabjchem.org

In-depth Mechanistic Studies of Under-Explored Reactivity

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and for predicting the molecule's behavior in further chemical transformations.

For the proposed Suzuki-Miyaura synthesis, detailed mechanistic studies could provide invaluable insights. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Future research could employ real-time reaction monitoring and kinetic studies to elucidate the rate-determining step and identify any catalyst deactivation pathways, particularly how the chloro and phenol (B47542) substituents influence the electronic and steric environment of the palladium catalyst. ubc.cakaust.edu.sa Computational studies could further clarify the transition states and intermediate structures involved in the catalytic cycle. kaust.edu.sa

The inherent functionality of this compound opens up avenues for exploring its own reactivity:

Electrophilic Aromatic Substitution: The phenol group strongly activates the aromatic ring towards electrophilic substitution. Mechanistic studies could investigate the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation, exploring how the existing substituents direct incoming electrophiles.

Ester Group Transformations: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or even reduced. Mechanistic investigation of these transformations would be valuable for creating a library of derivatives.

Further Cross-Coupling: The chloro group on the phenolic ring could potentially undergo a second cross-coupling reaction under more forcing conditions, allowing for the synthesis of terphenyl or more complex polyaromatic systems.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the chemical and physical properties of molecules before their synthesis, saving significant time and resources. doaj.org

For this compound, DFT calculations can provide deep insights into its fundamental characteristics. Researchers can model its three-dimensional structure, predicting key geometric parameters such as the dihedral angle between the two phenyl rings, which is crucial for understanding its conformational flexibility and potential for atropisomerism. nih.gov

Furthermore, computational models can predict a range of electronic properties. oaji.netmdpi.com Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the molecule's electronic transitions and reactivity. acs.org Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack and guiding the design of intermolecular interactions. researchgate.net

Table 2: Predictable Properties via Computational Modeling

| Property | Computational Method | Predicted Information | Relevance |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles | Predicts 3D structure and conformational preferences. researchgate.net |

| Electronic Structure | DFT, Time-Dependent DFT | HOMO/LUMO energies, electron density, MEP | Predicts reactivity, sites for chemical attack, and photophysical properties. mdpi.comacs.org |

| Spectroscopic Data | DFT | IR vibrational frequencies, NMR chemical shifts | Aids in structural characterization and interpretation of experimental spectra. doaj.org |

| Thermodynamic Properties | DFT | Enthalpy of formation, Gibbs free energy | Predicts molecular stability and reaction equilibria. |

These computational predictions can guide synthetic efforts and provide a theoretical framework for understanding the molecule's behavior in various chemical environments.

Exploration of Supramolecular Chemistry Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The functional groups on this compound make it an excellent candidate for studies in crystal engineering and the formation of complex molecular architectures.

The molecule possesses multiple sites for non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the phenol and the methoxycarbonyl group can act as acceptors. This allows for the formation of robust hydrogen-bonded networks, such as dimers, chains, or more complex assemblies.

Halogen Bonding: The chlorine atom can act as a halogen bond acceptor, interacting with suitable donor atoms. This interaction is increasingly recognized as a powerful tool for directing crystal packing and designing supramolecular structures. nih.gov

π-π Stacking: The two aromatic rings provide surfaces for π-π stacking interactions, which can play a significant role in the organization of molecules in the solid state.

Future research could focus on crystallizing the molecule and its derivatives to study their self-assembly patterns. Co-crystallization with other molecules (co-formers) that have complementary functional groups could lead to the design of novel binary solids with tailored properties. Techniques such as X-ray diffraction, solid-state NMR, and thermal analysis would be essential for characterizing these supramolecular structures.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govorganic-chemistry.orgjocpr.com Integrating this compound into MCRs would be an innovative strategy for rapidly generating libraries of complex, derivative compounds.

The phenolic hydroxyl group is particularly well-suited for participation in several powerful MCRs. For instance, it could serve as the acidic component in the Ugi four-component reaction , reacting with an aldehyde, an amine, and an isocyanide to produce complex α-acylamino carboxamide structures. nih.gov Similarly, it could be used in the Passerini three-component reaction with a carbonyl compound and an isocyanide. organic-chemistry.org

The activated aromatic ring could also participate in Mannich-type reactions, where an amine and formaldehyde (B43269) (or another aldehyde) introduce an aminomethyl group onto the ring, ortho to the hydroxyl group.

Future research in this area would involve screening this compound in various MCRs with diverse sets of reactants. This approach would leverage the core structure of the biphenyl (B1667301) phenol to quickly build molecular complexity, providing a powerful tool for discovering new compounds with potentially interesting biological or material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(4-methoxycarbonylphenyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is often employed. For example, coupling reactions involving halogenated intermediates (e.g., 2-chloro-4-hydroxybenzaldehyde) with methoxycarbonylphenyl derivatives under base catalysis (e.g., potassium carbonate) in polar aprotic solvents like DMF can yield the target compound. Reaction optimization may involve adjusting temperature (reflux conditions), stoichiometry, and catalyst loading to improve yield . Nucleophilic substitution or Friedel-Crafts acylation strategies, as seen in structurally analogous compounds, can also be adapted .

Q. How should researchers handle and store this compound to ensure stability and safety?